N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide
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Overview
Description
N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide is a synthetic organic compound that features a thiazole ring, an oxane ring, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-methylthiazole with appropriate reagents to introduce the oxane and prop-2-enamide groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The oxane ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with proteins and nucleic acids, potentially modulating signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
- **N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Uniqueness
N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide is unique due to its combination of a thiazole ring, an oxane ring, and a prop-2-enamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the oxane ring may enhance its solubility and stability, while the prop-2-enamide group can provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-3-10(15)14-12(4-6-16-7-5-12)11-13-9(2)8-17-11/h3,8H,1,4-7H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEGOIMGZVHWCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCOCC2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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